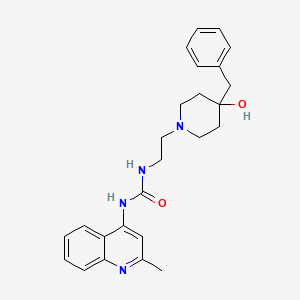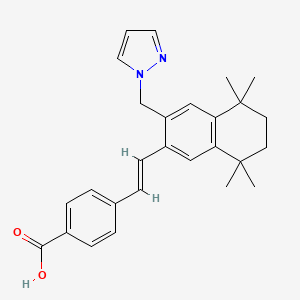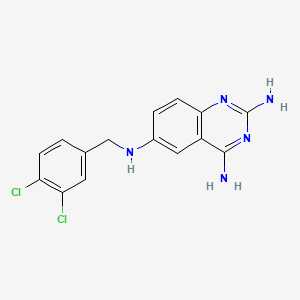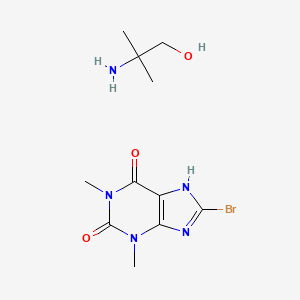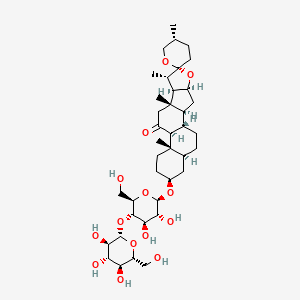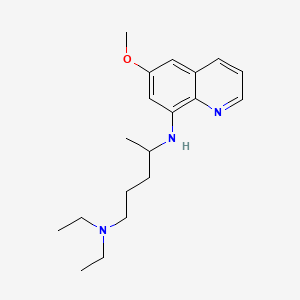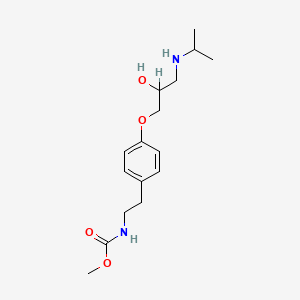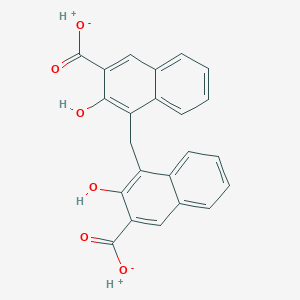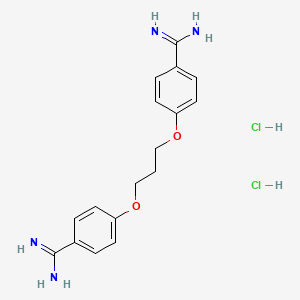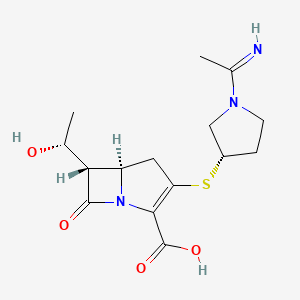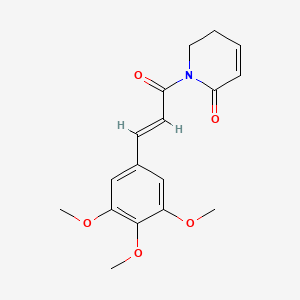
Piperlongumine
Übersicht
Beschreibung
Piperlongumine is an amide alkaloid primarily found in the fruits and roots of the plant Piper longum L., commonly known as long pepper. This natural compound has garnered significant attention due to its potent activity against various cancer cell proliferations. This compound exhibits a range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties .
Wirkmechanismus
Piperlongumine, also known as Piplartine, is an alkaloid derived from long pepper . It has been extensively studied for its therapeutic properties, particularly its anti-inflammatory and anti-cancer effects .
Target of Action
This compound’s primary targets include major inflammatory signaling cascades such as MAPK, NF-κB, and JAK/STAT . It also targets GSTO1, a major covalent target for cancer cell death induction . These targets play crucial roles in inflammation and cancer progression .
Mode of Action
This compound interacts with its targets, leading to a strong inhibitory effect on the major inflammatory signaling cascades . It also efficiently deteriorates the protein activity of neutrophil elastase by regulating the endogenous ANXA1 gene expression . This results in a gradual decrease in the gene-protein expression of cyclooxygenase-inducible nitric oxide synthase and other inflammatory proteins .
Biochemical Pathways
This compound affects various biochemical pathways. It has a strong inhibitory effect on the MAPK, NF-κB, and JAK/STAT signaling cascades, which are major inflammatory signaling pathways . It also triggers various cellular and molecular apoptosis-related pathways, selectively targeting and killing cancer cells .
Pharmacokinetics
It is known that this compound’s bioavailability can be improved using drug packaging techniques based on nanotechnology .
Result of Action
The result of this compound’s action is a significant reduction in inflammation and cancer cell proliferation . It leads to apoptosis, cell cycle arrest, increased ROS generation, and changes in the signaling protein’s expression . In cancer cells, this compound’s action results in a significant inhibition of cell proliferation .
Biochemische Analyse
Biochemical Properties
Piperlongumine has been extensively investigated for its observable therapeutic properties, particularly its anti-inflammatory action . It displays a strong inhibitory effect on major inflammatory signaling cascades, including MAPK, NF-κB, and JAK/STAT . This leads to a gradual decrease in the gene-protein expression of cyclooxygenase-inducible nitric oxide synthase and other inflammatory proteins .
Cellular Effects
This compound has demonstrated significant inhibitory effects on various cancer cell proliferation, including breast cancer . It influences multiple signaling pathways such as JAK2-STAT3 and PI3K/Akt/mTOR . It induces apoptosis, cell cycle arrest, increased ROS generation, and changes in the signaling protein’s expression .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It has a strong inhibitory effect on major inflammatory signaling cascades, including MAPK, NF-κB, and JAK/STAT . This leads to a gradual decrease in the gene-protein expression of cyclooxygenase-inducible nitric oxide synthase and other inflammatory proteins .
Dosage Effects in Animal Models
In animal models, this compound treatment has been shown to radically shrink glioblastoma tumors and extend life
Metabolic Pathways
It has been shown to have a strong inhibitory effect on major inflammatory signaling cascades , suggesting that it may interact with enzymes or cofactors involved in these pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Piperlongumine can be synthesized via amidation of 5,6-dihydropyridin-2(1H)-one and commercially available 3,4,5-trimethoxycinnamic acid. The major challenge in the synthetic route is the preparation of the 5,6-dihydropyridin-2(1H)-one . The reaction typically involves the use of methanol solution of hydrochloric acid (6.0 M) added dropwise and stirred at 0°C for 1 hour before concentrating in vacuo .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows the laboratory methods with optimization for larger scale production. The use of efficient catalysts and reaction conditions to maximize yield and purity is crucial in industrial settings .
Analyse Chemischer Reaktionen
Reaktionstypen: Piperlongumin unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Reduktionsreaktionen, die Piperlongumin betreffen, sind weniger verbreitet, können aber für die Derivatsynthese untersucht werden.
Substitution: Piperlongumin kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart von Nukleophilen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und andere Oxidationsmittel.
Substitution: Nukleophile wie Amine und Thiole werden üblicherweise in Substitutionsreaktionen verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Piperlongumin-Derivate, die auf verbesserte biologische Aktivitäten untersucht werden .
Wissenschaftliche Forschungsanwendungen
Piperlongumin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Wird auf seine Rolle bei der Induktion von Apoptose und Zellzyklusarrest in Krebszellen untersucht.
Medizin: Wird auf seine krebshemmende, entzündungshemmende und antibakterielle Eigenschaften untersucht. .
Industrie: Potenzielle Anwendungen bei der Entwicklung von Antikrebsmedikamenten und anderen Therapeutika.
5. Wirkmechanismus
Piperlongumin übt seine Wirkungen hauptsächlich durch die Erhöhung der Konzentration reaktiver Sauerstoffspezies (ROS) in Krebszellen aus. Dies führt zu oxidativem Stress, der zu Apoptose und Zelltod führt. Die Verbindung zielt selektiv auf Krebszellen ab, da diese im Vergleich zu normalen Zellen höhere basale ROS-Spiegel aufweisen . Piperlongumin hemmt auch wichtige Signalwege, darunter NF-κB und MAPK, die an Entzündungen und Krebsentwicklung beteiligt sind .
Ähnliche Verbindungen:
Capsaicin: In Chilischoten enthalten, zeigt ähnliche krebshemmende Wirkungen durch ROS-Generierung.
Curcumin: Eine Verbindung in Kurkuma, bekannt für ihre entzündungshemmenden und krebshemmenden Eigenschaften.
Einzigartigkeit: Piperlongumin ist einzigartig aufgrund seiner selektiven Toxizität gegenüber Krebszellen und seiner Fähigkeit, ROS-Generation speziell in diesen Zellen zu induzieren. Dieser selektive Mechanismus macht es zu einem vielversprechenden Kandidaten für die Krebstherapie .
Vergleich Mit ähnlichen Verbindungen
Piperine: Another alkaloid found in black pepper, known for its anti-inflammatory and anti-cancer properties.
Capsaicin: Found in chili peppers, exhibits similar anti-cancer activities through ROS generation.
Curcumin: A compound in turmeric, known for its anti-inflammatory and anti-cancer properties.
Uniqueness: Piperlongumine is unique due to its selective toxicity towards cancer cells and its ability to induce ROS generation specifically in these cells. This selective mechanism makes it a promising candidate for cancer therapy .
Eigenschaften
IUPAC Name |
1-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydropyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-21-13-10-12(11-14(22-2)17(13)23-3)7-8-16(20)18-9-5-4-6-15(18)19/h4,6-8,10-11H,5,9H2,1-3H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABYUUZNAVQNPG-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801029762 | |
| Record name | 1-[(2E)-3-(3,4,5-Trimethoxyphenyl)-2-propenoyl]-5,6-dihydro-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801029762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Piplartine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20069-09-4 | |
| Record name | Piperlongumine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20069-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperlongumine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020069094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(2E)-3-(3,4,5-Trimethoxyphenyl)-2-propenoyl]-5,6-dihydro-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801029762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperlongumine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERLONGUMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGD66V4SVJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Piplartine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
124 °C | |
| Record name | Piplartine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(14Z)-8-[(4E,6E,8E)-3-methoxy-4,8-dimethyl-9-(2-methyl-1,3-oxazol-4-yl)nona-4,6,8-trien-2-yl]-11,16-dimethyl-6,19-dioxo-4,7,12,18-tetraoxatetracyclo[15.3.1.03,5.011,13]henicos-14-en-10-yl] hexadecanoate](/img/structure/B1678355.png)

